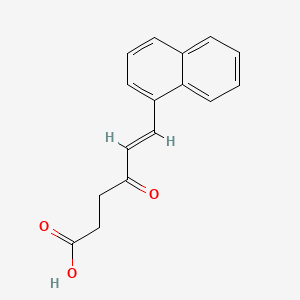

6-(1-Naphthyl)-4-oxo-5-hexenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1-Naphthyl)-4-oxo-5-hexenoic acid is an organic compound characterized by the presence of a naphthyl group attached to a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Naphthyl)-4-oxo-5-hexenoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1-Naphthyl)-4-oxo-5-hexenoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include naphthoquinones, hydroxylated derivatives, and substituted naphthyl compounds .

Scientific Research Applications

6-(1-Naphthyl)-4-oxo-5-hexenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe and in the study of enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which 6-(1-Naphthyl)-4-oxo-5-hexenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

1-Naphthaleneacetic acid: A compound with a similar naphthyl group but different functional groups.

N-(1-Naphthyl)ethylenediamine: Another naphthyl-containing compound used in analytical chemistry.

Uniqueness

6-(1-Naphthyl)-4-oxo-5-hexenoic acid is unique due to its specific structural features, which confer distinct reactivity and properties. Its combination of a naphthyl group with a hexenoic acid backbone makes it particularly versatile for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(1-Naphthyl)-4-oxo-5-hexenoic acid, and what are their key optimization challenges?

- Methodological Answer : A common synthetic approach involves multicomponent reactions starting with precursors like (S)-methyl-2-hydroxypropanoate and tert-butyl-β-keto ester. For example, one route yields 4-oxo-5-hexenoic acid via acid-catalyzed cyclization followed by extraction with ethyl acetate, achieving a 22% yield . Optimization challenges include improving yield through catalyst selection (e.g., triflic anhydride for activation) and controlling stereochemistry during enamine formation.

Q. How is the structural characterization of this compound performed in academic research?

- Methodological Answer : Characterization typically combines nuclear magnetic resonance (NMR) spectroscopy for confirming the naphthyl group and conjugated enone system, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for resolving stereochemical ambiguities. For derivatives, HPLC or GC-MS may assess purity, especially when isolating geometric isomers (e.g., E/Z configurations) .

Q. What are the primary biochemical applications of this compound in enzyme studies?

- Methodological Answer : This compound is used to probe enzyme mechanisms, such as GABA aminotransferase (GABA-AT) inactivation. It acts as a mechanism-based inactivator, forming a covalent adduct with pyridoxal phosphate (PLP) via an enamine intermediate. Researchers validate this by isotopic labeling (e.g., [³H]-PLP) and analyzing denaturation products . It is also employed in studies of the DHTKD1-thiamin diphosphate complex, where its keto-enol tautomerism influences cofactor binding .

Advanced Research Questions

Q. How does the enamine mechanism of this compound differ from classical Michael addition pathways in enzyme inactivation?

- Methodological Answer : Unlike Michael addition, which involves nucleophilic attack on the α,β-unsaturated ketone, the enamine mechanism requires the compound to first form a Schiff base with PLP. Subsequent β-elimination generates a reactive enamine that covalently modifies the active site. This pathway was confirmed by isolating 6-[2-methyl-3-hydroxy-5-(phosphonoxymethyl)-4-pyridinyl]-4-oxo-5-hexenoic acid after denaturation, ruling out Michael adducts .

Q. What analytical challenges arise in assessing the purity and stereochemical integrity of this compound?

- Methodological Answer : Key challenges include:

- Isomer separation : The α,β-unsaturated ketone moiety can exist as E/Z isomers, requiring chiral HPLC with polar stationary phases (e.g., amylose-based) for resolution .

- Hydration artifacts : The enol-keto equilibrium in aqueous buffers may skew NMR and UV-Vis data, necessitating anhydrous solvent systems for analysis .

Q. How can contradictions in inactivation efficiency (e.g., partition ratio discrepancies) be resolved when studying this compound’s bioactivity?

- Methodological Answer : A partition ratio of zero (no catalytic turnover before inactivation) is rare but observed with this compound in GABA-AT studies. To validate this, researchers use stopped-flow kinetics and single-turnover experiments to track the enzyme’s active-site occupancy. Contradictions may arise from variations in enzyme preparation or assay conditions (e.g., pH, cofactor concentration), requiring strict standardization .

Q. What strategies improve the multi-step synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : To enhance yield and selectivity:

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyl esters for carboxylates) during coupling reactions .

- Catalysis : Use Pd-mediated cross-coupling for naphthyl group introduction, minimizing side reactions.

- Flow chemistry : Continuous reactors can stabilize intermediates like enamines, reducing degradation .

Q. How does the naphthyl substituent influence the compound’s interaction with hydrophobic enzyme pockets?

- Methodological Answer : The 1-naphthyl group enhances binding affinity to hydrophobic active sites (e.g., GABA-AT) via π-π stacking with aromatic residues (e.g., Phe/Tyr). Computational docking (e.g., AutoDock Vina) and mutagenesis studies (e.g., replacing Phe→Ala) quantify these interactions. Fluorescence quenching assays further validate proximity to hydrophobic regions .

Properties

CAS No. |

74038-56-5 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(E)-6-naphthalen-1-yl-4-oxohex-5-enoic acid |

InChI |

InChI=1S/C16H14O3/c17-14(10-11-16(18)19)9-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-9H,10-11H2,(H,18,19)/b9-8+ |

InChI Key |

ZTNWOJAWCRQTSV-CMDGGOBGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)CCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.